molecular formula C78H102ClN19O18 B10838967 [D-Dap(CO-NH-OH)3]degarelix

[D-Dap(CO-NH-OH)3]degarelix

Cat. No. B10838967
M. Wt: 1629.2 g/mol
InChI Key: QJTXGVWJYSNZTE-PTPJWVMESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [D-Dap(CO-NH-OH)3]degarelix involves solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are added stepwise, with each addition followed by deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

[D-Dap(CO-NH-OH)3]degarelix undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can produce monomeric forms .

Scientific Research Applications

[D-Dap(CO-NH-OH)3]degarelix has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Employed in research on hormone regulation and receptor interactions.

    Medicine: Investigated for its therapeutic potential in treating hormone-sensitive cancers and other endocrine disorders.

    Industry: Utilized in the development of new peptide-based drugs and therapeutic agents.

Mechanism of Action

[D-Dap(CO-NH-OH)3]degarelix exerts its effects by binding to the GnRH receptors in the pituitary gland. This binding inhibits the release of LH and FSH, leading to a decrease in testosterone production. The molecular targets include the GnRH receptors, and the pathways involved are related to the hormonal regulation of the reproductive system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[D-Dap(CO-NH-OH)3]degarelix is unique in its structure, which includes the [D-Dap(CO-NH-OH)3] modification. This modification enhances its stability and binding affinity to the GnRH receptors, making it a potent and effective therapeutic agent .

properties

Molecular Formula

C78H102ClN19O18

Molecular Weight

1629.2 g/mol

IUPAC Name

(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(hydroxycarbamoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide

InChI

InChI=1S/C78H102ClN19O18/c1-41(2)32-55(67(104)88-54(14-9-10-30-82-42(3)4)75(112)98-31-11-15-63(98)74(111)84-43(5)65(80)102)89-69(106)57(35-47-21-28-53(29-22-47)87-76(81)113)91-70(107)58(36-46-19-26-52(27-20-46)86-66(103)60-38-64(101)96-78(115)95-60)92-73(110)62(40-99)94-72(109)61(39-83-77(114)97-116)93-71(108)59(34-45-17-24-51(79)25-18-45)90-68(105)56(85-44(6)100)37-48-16-23-49-12-7-8-13-50(49)33-48/h7-8,12-13,16-29,33,41-43,54-63,82,99,116H,9-11,14-15,30-32,34-40H2,1-6H3,(H2,80,102)(H,84,111)(H,85,100)(H,86,103)(H,88,104)(H,89,106)(H,90,105)(H,91,107)(H,92,110)(H,93,108)(H,94,109)(H3,81,87,113)(H2,83,97,114)(H2,95,96,101,115)/t43-,54+,55+,56-,57-,58+,59-,60+,61-,62+,63+/m1/s1

InChI Key

QJTXGVWJYSNZTE-PTPJWVMESA-N

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CNC(=O)NO)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CNC(=O)NO)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C

Origin of Product

United States

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